N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Overview
Description
N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an ethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-phenylpiperazine with an appropriate acylating agent to introduce the oxo group.
Sulfonamide Formation: The next step involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Ethylphenyl Substitution: Finally, the ethyl group is introduced onto the phenyl ring through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the aromatic ring.
Major Products:
Oxidation: Formation of 2-ethylbenzaldehyde or 2-ethylbenzoic acid.
Reduction: Formation of N-(2-ethylphenyl)-N-[2-hydroxy-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.
Comparison with Similar Compounds
- N-(2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
- N-(2-ethylphenyl)-N-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
- N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Uniqueness: The presence of the ethyl group on the phenyl ring and the specific substitution pattern on the piperazine ring make N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide unique. These structural features can influence its binding affinity to molecular targets and its overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-18-9-7-8-12-20(18)24(28(2,26)27)17-21(25)23-15-13-22(14-16-23)19-10-5-4-6-11-19/h4-12H,3,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNDJINZJIKLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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